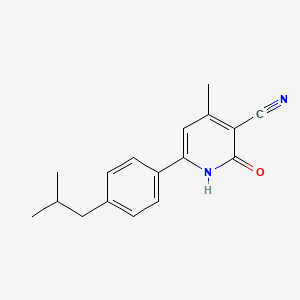
1,2-Bis(pyridin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two pyridine rings connected by an ethanamine bridge. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di(4-pyridinyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol. The reaction is exothermic and requires careful temperature control, often using an ice bath to manage the heat generated . The resulting product is then purified through recrystallization using acetonitrile to obtain a yellow-brown powder.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(4-pyridinyl)ethanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(4-pyridinyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols.
Applications De Recherche Scientifique
1,2-Di(4-pyridinyl)ethanamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Di(4-pyridinyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ethanamine bridge can interact with biological macromolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 1-(2-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 2-(2,6-Dimethyl-1-piperidinyl)ethanamine
Uniqueness
1,2-Di(4-pyridinyl)ethanamine is unique due to its specific arrangement of pyridine rings and the ethanamine bridge, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1,2-dipyridin-4-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2 |
Clé InChI |
HDQTZARIDFWFSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CC(C2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)
![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)

![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)
![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048322.png)


![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)




